2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thieno[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17ClN2O2S2 |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-26-16-8-6-14(7-9-16)12-24-20(25)19-18(10-11-27-19)23-21(24)28-13-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3 |
InChI Key |
ROTJUMVAKADVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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